molecular formula C19H15FN4O B2419324 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326907-74-7

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2419324
CAS No.: 1326907-74-7
M. Wt: 334.354
InChI Key: ADAATDWCEHBLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. A common route might include the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents would form the triazine ring and introduce the phenylethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 2-(4-methylphenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

The compound 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17FN4O\text{C}_{18}\text{H}_{17}\text{F}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas:

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:

  • Cytotoxicity : The compound exhibited potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays demonstrated that it outperformed traditional chemotherapeutics like cisplatin in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspases and PARP cleavage .
  • Mechanism of Action : Research indicates that the compound triggers apoptosis via the activation of caspases 3, 8, and 9 while suppressing anti-apoptotic proteins like Bcl-2. Additionally, it promotes autophagy through increased expression of beclin-1 and inhibition of mTOR pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It demonstrated significant antibacterial activity against various human pathogens. For example, compounds derived from similar pyrazolo[1,5-d][1,2,4]triazine structures showed efficacy against strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Research has suggested that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicated that these compounds could reduce the levels of pro-inflammatory cytokines in vitro, potentially providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 Cell LineIC50 < 10 µM; superior to cisplatin
AntimicrobialVarious Bacterial StrainsZone of inhibition > 15 mm
Anti-inflammatoryIn vitro Cytokine AssaySignificant reduction in TNF-α levels

Case Studies

Several case studies have explored the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives:

  • Study on Breast Cancer : A study conducted on MCF-7 and MDA-MB-231 cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The study concluded that the compound's mechanism involves both apoptotic and autophagic pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that compounds similar to this compound were effective against multi-drug resistant bacterial strains .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-16-8-6-15(7-9-16)17-12-18-19(25)23(21-13-24(18)22-17)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAATDWCEHBLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.